molecular formula C12H9F2NO3 B11860680 2-((5,8-Difluoro-2-methylquinolin-4-yl)oxy)acetic acid

2-((5,8-Difluoro-2-methylquinolin-4-yl)oxy)acetic acid

Katalognummer: B11860680
Molekulargewicht: 253.20 g/mol
InChI-Schlüssel: VFLSEQPJDVNDKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5,8-Difluoro-2-methylquinolin-4-yl)oxy)acetic acid involves several steps, typically starting with the preparation of the quinoline core. The quinoline core can be synthesized through various methods, including cyclization and cycloaddition reactions . The final step involves the attachment of the acetic acid moiety to the quinoline core, which can be accomplished through esterification or other suitable reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous quality control measures such as NMR, HPLC, and LC-MS to verify the compound’s structure and purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-((5,8-Difluoro-2-methylquinolin-4-yl)oxy)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new functional groups into the quinoline ring .

Wirkmechanismus

The mechanism of action of 2-((5,8-Difluoro-2-methylquinolin-4-yl)oxy)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Eigenschaften

Molekularformel

C12H9F2NO3

Molekulargewicht

253.20 g/mol

IUPAC-Name

2-(5,8-difluoro-2-methylquinolin-4-yl)oxyacetic acid

InChI

InChI=1S/C12H9F2NO3/c1-6-4-9(18-5-10(16)17)11-7(13)2-3-8(14)12(11)15-6/h2-4H,5H2,1H3,(H,16,17)

InChI-Schlüssel

VFLSEQPJDVNDKG-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=C(C=CC(=C2C(=C1)OCC(=O)O)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.